Phenyl N-(2-chlorophenyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl N-(2-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-11-8-4-5-9-12(11)15-13(16)17-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFDNSVUSCSALT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399876 | |
| Record name | Carbamic acid, (2-chlorophenyl)-, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65141-02-8 | |
| Record name | Carbamic acid, (2-chlorophenyl)-, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENYL N-(2-CHLOROPHENYL)CARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds, offering precise information about the chemical environment of hydrogen and carbon atoms.
The ¹H NMR spectrum of Phenyl N-(2-chlorophenyl)carbamate is characterized by distinct signals corresponding to the protons of the two aromatic rings and the amine proton. The aromatic protons typically resonate in the downfield region, generally between 6.0 and 9.5 ppm, due to the deshielding effect of the ring currents. pdx.edu
The protons on the phenyl ring (connected to the oxygen atom) are expected to show chemical shifts influenced by the electron-withdrawing carbamate (B1207046) group. The protons on the 2-chlorophenyl ring are further influenced by the electronegative chlorine atom. For a similar 2-chlorophenyl moiety, proton signals have been observed in the range of δ 7.24–7.52 ppm. acs.org The single proton of the N-H group is anticipated to appear as a broad singlet, with a chemical shift that can be variable due to factors like solvent and concentration, which affect hydrogen bonding. pdx.edu
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Amide (N-H) | Variable (e.g., 6.5-8.5) | Broad Singlet |
| Phenyl Ring (C₆H₅-O) | ~7.0-7.4 | Multiplet |
Note: The exact chemical shifts and multiplicities can vary based on the solvent and the specific spectrometer frequency used. The multiplets for the aromatic protons arise from complex spin-spin coupling between adjacent, non-equivalent protons.
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, thirteen distinct signals are expected. The chemical shifts are influenced by the electronic environment of each carbon atom.
The carbonyl carbon (C=O) of the carbamate group is typically the most deshielded, appearing significantly downfield in the range of 150-170 ppm, similar to other carbamate compounds. rsc.orglibretexts.org The aromatic carbons resonate between approximately 115 and 150 ppm. libretexts.orgoregonstate.edu The carbon atom attached to the chlorine (C-Cl) will be deshielded, as will the carbons attached to the oxygen (C-O) and nitrogen (C-N) atoms. Specifically, carbons in a 2-chlorophenyl group have been reported with chemical shifts in the range of δ 127–144 ppm. acs.org
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~153 |
| Phenyl Ring (C-O) | ~150 |
| 2-Chlorophenyl Ring (C-N) | ~135 |
| 2-Chlorophenyl Ring (C-Cl) | ~128 |
Note: The assignments are based on typical chemical shift ranges for these functional groups and may vary depending on experimental conditions. Quaternary carbons, those without attached hydrogens, often exhibit weaker signals. oregonstate.edu
While 1D NMR spectra provide essential data, two-dimensional (2D) NMR techniques are often employed for unambiguous assignment of all proton and carbon signals, especially in complex molecules. mdpi.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on the same aromatic ring. Cross-peaks would be observed between adjacent protons, helping to trace the connectivity within the phenyl and 2-chlorophenyl systems.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. mdpi.com Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is bonded to, allowing for definitive assignment of the protonated carbons in the aromatic rings.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons. For instance, the amide proton (N-H) would show a correlation to the carbonyl carbon (C=O) and carbons on the 2-chlorophenyl ring, confirming the structure of the carbamate linkage.
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups.
N-H Stretching: A sharp to moderately broad band is expected in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the amide group. rsc.orgrsc.org
C=O Stretching: A strong, sharp absorption band, characteristic of the carbonyl group in carbamates, is typically observed around 1700-1745 cm⁻¹. rsc.orgrsc.org
C-O Stretching: The stretching vibration of the ester-like C-O bond is expected to appear in the 1200-1250 cm⁻¹ region. rsc.org
C-N Stretching: The C-N stretching vibration usually appears in the fingerprint region, around 1350-1400 cm⁻¹. rsc.org
C-Cl Stretching: The carbon-halogen bond vibration for C-Cl is typically found at lower wavenumbers, in the range of 600-800 cm⁻¹, a region often complicated by other absorptions. dtic.mil
Table 3: Characteristic IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide (N-H) | Stretch | 3300-3400 | Medium |
| Carbonyl (C=O) | Stretch | 1700-1745 | Strong |
| Aromatic C=C | Stretch | 1450-1600 | Medium-Weak |
| Phenyl Ether (C-O) | Stretch | 1200-1250 | Strong |
| Amide (C-N) | Stretch | 1350-1400 | Medium |
Hydrogen bonding can significantly influence the position and shape of the N-H stretching band in the IR spectrum.
Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, this compound molecules can form hydrogen bonds with each other (N-H···O=C). This interaction causes a broadening and a shift to lower frequency (a red-shift) of the N-H stretching band compared to its frequency in a dilute, non-polar solvent. researchgate.net A broad band centered around 3200-3300 cm⁻¹ would be indicative of such interactions.
Intramolecular Hydrogen Bonding: The possibility of an intramolecular hydrogen bond exists between the N-H proton and the ortho-chlorine atom (N-H···Cl) or the phenoxy oxygen. Such an interaction would typically result in a small red-shift of the N-H stretching frequency and the appearance of a sharper band than that seen for intermolecular hydrogen bonding, which would persist even in dilute solutions. The presence of such bonding can be confirmed by comparing spectra recorded in different solvents and at different concentrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is instrumental in probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, providing insights into the molecule's conjugated systems and chromophores.
The structure of this compound contains several chromophoric groups that are responsible for its UV absorption. The primary chromophores are the two phenyl rings and the carbamate linkage (-O-C(=O)-NH-). The presence of these conjugated systems leads to characteristic π → π* transitions. The electronic transitions are influenced by the substituents on the phenyl rings—specifically, the chlorine atom and the carbamate group. Aromatic compounds of this nature typically exhibit strong absorption bands in the UV region. For instance, related meta-terphenyl derivatives show absorption bands in the range of 340-400 nm. researchgate.net While specific experimental λmax values for this compound are not detailed in the available literature, the analysis of its constituent parts allows for a theoretical estimation of its absorption characteristics.
Table 1: Expected Chromophores and Electronic Transitions
| Chromophore | Type of Transition | Expected Wavelength Region |
|---|---|---|
| Phenyl Ring | π → π* | ~200-280 nm |
| Carbamate Group | n → π* | ~220 nm |
| Substituted Benzene (B151609) | π → π* | >250 nm |
This table is based on general principles of UV-Vis spectroscopy for organic compounds, as specific experimental data for the title compound is not available in the provided search results.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The nominal molecular mass of this compound (C₁₃H₁₀ClNO₂) is approximately 247.68 g/mol .
In electron ionization (EI) mass spectrometry, the molecule is expected to undergo characteristic fragmentation. Studies on structurally related compounds, such as ethyl 3-(2-chlorophenyl)-propenoate, have shown a distinct loss of the ortho-chlorine atom. nih.gov This suggests a fragmentation pathway that may involve an intramolecular radical substitution. A plausible fragmentation for this compound could involve the initial loss of the phenoxy group (•OPh) or the 2-chlorophenylamino group (•NHC₆H₄Cl), followed by further fragmentation of the resulting ions. The presence of the chlorine atom provides a distinctive isotopic pattern (³⁵Cl/³⁷Cl) that would be observable for chlorine-containing fragments.
Table 2: Plausible Mass Spectrometry Fragments
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 247 | [M]⁺• | [C₁₃H₁₀ClNO₂]⁺• | Molecular Ion |
| 154 | [M - OPh]⁺ | [C₇H₅ClNO]⁺ | Loss of a phenoxy radical |
| 126 | [C₇H₅Cl]⁺• | [C₇H₅Cl]⁺• | Subsequent loss of CO from m/z 154 |
This table represents plausible fragmentation pathways based on the compound's structure and known fragmentation of related molecules. nih.gov
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available in the surveyed literature, analysis of closely related carbamate structures allows for a detailed prediction of its solid-state characteristics. nih.gov
The molecular geometry of this compound is defined by the spatial relationship between its two phenyl rings and the connecting carbamate group. In similar structures, such as phenyl N-(3,5-dinitrophenyl)carbamate, the carbamate group is observed to be slightly twisted relative to the attached benzene rings. nih.gov For the title compound, a dihedral angle would exist between the plane of the 2-chlorophenyl ring and the plane of the phenyl ring attached to the oxygen atom. This angle is influenced by steric hindrance from the ortho-chlorine atom and the optimization of intermolecular packing forces. The carbamate linkage itself (N-C-O-C) will exhibit a specific torsion angle, which in related molecules has been observed around 168-170°. nih.gov
The crystal packing of this compound would be governed by a network of intermolecular interactions. The most significant of these is expected to be hydrogen bonding. The amide proton (N-H) is a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. This typically leads to the formation of N-H···O hydrogen bonds, which can link molecules into chains or more complex networks. nih.gov
In addition to hydrogen bonding, other weak interactions are likely to play a role in stabilizing the crystal lattice. These include:
π-π stacking: Interactions between the aromatic phenyl rings.
C-H···O interactions: Weak hydrogen bonds involving carbon-hydrogen bonds and the carbonyl oxygen. nih.gov
The interplay of these forces determines the final crystal packing, influencing properties like melting point and solubility. acs.orgresearchgate.net Hirshfeld surface analysis on related compounds has been used to probe these varied interaction environments. acs.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate |
| Phenyl N-(3,5-dinitrophenyl)carbamate |
| Ethyl 3-(2-chlorophenyl)-propenoate |
| N-(chlorophenyl)pyridinecarboxamides |
Investigation of Biological Activity Mechanisms and Molecular Interactions of Phenyl N 2 Chlorophenyl Carbamate and Its Analogs
Enzymatic Inhibition and Biochemical Pathway Modulation
Carbamates are recognized as significant inhibitors of various enzymes, particularly serine hydrolases. Their mechanism often involves the carbamoylation of the active site serine residue, leading to a temporary or pseudo-irreversible inhibition of the enzyme.
Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Mechanisms
Phenyl N-(2-chlorophenyl)carbamate and its analogs have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the regulation of the neurotransmitter acetylcholine. nih.govmdpi.com Inhibition of these enzymes is a primary therapeutic strategy for conditions like Alzheimer's disease. mdpi.comnih.gov
The inhibitory action of carbamates on cholinesterases is a multi-step process. It begins with the formation of a non-covalent enzyme-inhibitor complex, followed by the carbamoylation of the serine residue in the enzyme's active site. This covalent modification renders the enzyme inactive. The subsequent decarbamoylation, which restores enzyme activity, is typically a slow process, leading to a prolonged inhibitory effect.
Studies on various N-substituted phenylcarbamates have demonstrated their potential as cholinesterase inhibitors. For instance, a series of proline-based carbamates, including benzyl (B1604629) (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate, showed moderate inhibitory effects against AChE. nih.gov Specifically, this compound was identified as the most potent AChE inhibitor in its series, with an IC50 value of 46.35 μM. nih.gov
In another study, O-aromatic N,N-disubstituted carbamates and thiocarbamates were evaluated for their cholinesterase inhibitory activity. mdpi.comnih.gov While O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate was the most effective against AChE (IC50 = 38.98 µM), 2-(phenylcarbamoyl)phenyl diphenylcarbamate was the most potent BChE inhibitor (IC50 = 1.60 µM). mdpi.comnih.gov These findings highlight the influence of structural modifications on the inhibitory potency and selectivity towards AChE and BChE.
Table 1: Cholinesterase Inhibitory Activity of Selected Carbamate (B1207046) Analogs
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | Acetylcholinesterase (AChE) | 46.35 | nih.gov |
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | Acetylcholinesterase (AChE) | 38.98 | mdpi.comnih.gov |
| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | Butyrylcholinesterase (BChE) | 1.60 | mdpi.comnih.gov |
| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | Acetylcholinesterase (AChE) | 36.05 | nih.gov |
| Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamate | Butyrylcholinesterase (BChE) | 22.23 | nih.gov |
| Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | Butyrylcholinesterase (BChE) | 4.33 | mdpi.com |
| Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | Butyrylcholinesterase (BChE) | 6.57 | mdpi.com |
| Benzyl [(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl]carbamate | Butyrylcholinesterase (BChE) | 8.52 | mdpi.com |
Inhibition of Other Esterases (e.g., Cholesterol Esterase, Elastase, Chymotrypsin (B1334515), Fatty Acid Amide Hydrolase)
The inhibitory potential of carbamates extends beyond cholinesterases to other esterases. A notable target is fatty acid amide hydrolase (FAAH), a serine hydrolase that degrades endocannabinoid signaling lipids like anandamide (B1667382). nih.govscispace.comnih.gov Inhibition of FAAH can lead to analgesic and anti-inflammatory effects. mdpi.commdpi.com
Carbamate-based compounds, such as URB597, have been extensively studied as FAAH inhibitors. nih.govnih.gov The mechanism involves the carbamylation of the catalytic serine residue (Ser241) in the FAAH active site. nih.gov This covalent modification inactivates the enzyme, leading to an increase in endogenous anandamide levels. nih.gov Structure-activity relationship studies have shown that the nature of the carbamate and its surrounding substituents significantly influences the inhibitory potency against FAAH. scispace.com
Molecular Docking Studies for Enzyme-Ligand Binding Site Analysis
Molecular docking studies provide valuable insights into the binding modes of carbamate inhibitors within the active sites of their target enzymes. For cholinesterases, docking studies have revealed that carbamate inhibitors typically bind in the enzyme's gorge, with the carbamoyl (B1232498) moiety positioned near the catalytic serine residue. nih.gov
In the case of N,N-diphenyl substituted carbamates, molecular docking suggests they may act as non-covalent inhibitors that interact with the peripheral anionic site (PAS) of both AChE and BChE. mdpi.comnih.gov These interactions can block the entrance to the enzyme's active site cavity. nih.gov
For benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate, docking studies with recombinant human AChE have helped to elucidate the structural and physicochemical features that are important for its inhibitory activity. nih.gov These computational approaches, combined with quantitative structure-activity relationship (QSAR) analyses, are instrumental in guiding the design of more potent and selective enzyme inhibitors. nih.gov
Antimicrobial Research Pathways
In addition to their enzymatic inhibitory effects, carbamate derivatives have shown promise as antimicrobial agents.
Antibacterial Activity and Mechanistic Insights (e.g., against Staphylococcus aureus, MRSA)
Several carbamate-containing compounds have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and its methicillin-resistant strains (MRSA). nih.govnih.gov
For instance, a series of (3-benzyl-5-hydroxyphenyl)carbamates showed potent inhibitory activity against both standard and clinical isolates of S. aureus, Staphylococcus epidermidis, and Enterococcus faecalis. nih.gov The structure of the ester group was found to have a profound effect on the antibacterial activity, with 4,4-dimethylcyclohexanyl carbamate exhibiting the most potent inhibition (Minimum Inhibitory Concentration = 4-8 µg/ml). nih.gov Preliminary mechanistic studies suggest that these carbamates may target the bacterial cell wall, sharing a similar mode of action with vancomycin. nih.gov
Other studies have explored the antibacterial potential of flavonoids and their derivatives, which can also contain carbamate-like structures, against resistant bacteria like MRSA. nih.gov The mechanisms of action for these compounds are often multifaceted, potentially involving the disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. researchgate.net
Antimycobacterial Activity and Structure-Activity Relationships (e.g., against Mycobacterium marinum, M. kansasii)
Carbamate derivatives have also been investigated for their activity against various mycobacterial species. For example, 1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate has shown antimycobacterial activity against Mycobacterium marinum and M. kansasii, with Minimum Inhibitory Concentrations (MICs) of 21 µM. researchgate.net
Structure-activity relationship (SAR) studies are crucial for optimizing the antimycobacterial potency of these compounds. Research on pyrazinoic acid esters, which can be considered structural analogs in some respects, has demonstrated that modifications to both the pyrazine (B50134) nucleus and the ester functionality can expand their activity spectrum to include mycobacterial species typically resistant to pyrazinamide. nih.gov These studies highlight the importance of balancing chemical stability and biological activity to develop effective antimycobacterial agents. nih.gov
Hybrid molecules incorporating a carbamoyloxy bridge have also been synthesized and evaluated for their antimycobacterial properties. mdpi.com For instance, certain N-arylpiperazine-based conjugates with a carbamate linker have shown promising activity against Mycobacterium tuberculosis and M. marinum. mdpi.com These findings underscore the versatility of the carbamate scaffold in the design of novel antimicrobial agents.
Table 2: Antimicrobial Activity of Selected Carbamate Analogs
| Compound | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| 4,4-Dimethylcyclohexanyl carbamate | Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis | 4-8 µg/ml | nih.gov |
| 1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate | Mycobacterium marinum, M. kansasii | 21 µM | researchgate.net |
| 1-[2-hydroxy- propyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(4-diphenylmethyl)piperazin-1-ium chloride | Mycobacterium marinum | 8.09 μM | mdpi.com |
Antifungal Activity and Susceptibility Profiling
The carbamate structural motif is a cornerstone in the development of fungicidal compounds, and derivatives of N-aryl carbamates have demonstrated notable efficacy against a range of plant fungal pathogens. researchgate.net Studies on N-aryl carbamate derivatives show that many exhibit significant antifungal activity in vitro. nih.gov For instance, certain N-aryl carbamates displayed broad-spectrum antifungal properties with inhibition rates exceeding 70% at a concentration of 50 μg/mL against various fungi. nih.gov
The antifungal potential is often dependent on the specific chemical structure of the compound. In a study of 35 N-aryl carbamate derivatives, compound 1ag (ethyl (2-fluoro-5-(trifluoromethyl)phenyl)carbamate) showed excellent broad-spectrum activity. nih.gov Notably, compound 1af (ethyl (2-fluoro-3-(trifluoromethyl)phenyl)carbamate) was most potent against Fusarium graminearum with an EC50 value of 12.50 μg/mL, while compound 1z (ethyl (3,5-bis(trifluoromethyl)phenyl)carbamate) was a promising candidate against Fusarium oxysporum with an EC50 of 16.65 μg/mL. nih.gov The effectiveness of these compounds suggests that N-aryl carbamates, including this compound, warrant further investigation as potential lead compounds for novel antifungal agents. nih.gov
Research on related structures, such as sulfonamides, further supports the fungicidal potential of this chemical class. Compounds like N-(2-trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-(3,5-difluorophenyl)ethylsulfonamide (IV-5) exhibited excellent fungicidal activity. nih.gov In vivo tests against Botrytis cinerea showed that some related compounds had control efficiency as high as 74.6%. nih.gov The fungicidal activity of these compounds often extends across a wide spectrum of phytopathogenic fungi. nih.gov
Table 1: Antifungal Activity of Selected N-Aryl Carbamate Analogs Against Various Fungi at 50 μg/mL Data sourced from a study on novel N-aryl carbamate derivatives. nih.gov
| Compound | Fungus | Inhibition Rate (%) |
|---|---|---|
| 1t (ethyl (3-chloro-5-(trifluoromethyl)phenyl)carbamate) | B. cinerea | >70% |
| M. grisea | >70% | |
| F. graminearum | >60% | |
| 1x (ethyl (3,5-difluorophenyl)carbamate) | B. cinerea | >70% |
| M. grisea | >70% | |
| P. aphanidermatum | 72.48% | |
| 1ag (ethyl (2-fluoro-5-(trifluoromethyl)phenyl)carbamate) | B. cinerea | >70% |
| M. grisea | >70% | |
| P. aphanidermatum | 75.40% |
Antimitotic Mechanisms and Cell Cycle Perturbations
Analogues of this compound have been identified as potent disruptors of cell division. The primary mechanism involves interference with the mitotic spindle, a critical structure for chromosome segregation.
Induction of Mitotic Arrest and Chromosome Damage
The herbicide Chlorpropham (isopropyl N-(3-chlorophenyl) carbamate) , a structural analog, disrupts microtubule organization in animal cells. nih.gov Studies on sea urchin embryos revealed that exposure to micromolar amounts of this compound leads to truncated and randomly oriented mitotic spindles. nih.gov This disruption of the spindle apparatus compromises cytokinesis (the physical process of cell division), resulting in the formation of blastomeres with varying sizes and abnormal ploidy (number of chromosome sets). nih.gov
This mechanism is consistent with findings for other chlorinated aromatic compounds. For example, 2,2',4,6,6'-pentachlorobiphenyl (PeCB) induces mitotic arrest by interfering with mitotic spindle assembly. nih.gov Such damage can lead to genetic instability, which in turn may trigger signaling pathways involving proteins like p53 to prevent the proliferation of cells with abnormal chromosome numbers (polyploidy). nih.gov The chemical manipulation of mitotic arrest can have complex outcomes; while some cells may eventually die, others might escape the arrest (a process called mitotic slippage) and continue to proliferate, potentially with significant genetic alterations. nih.gov The ability of chlorophenyl carbamates to induce mitotic arrest and subsequent chromosome damage underscores their potent cytostatic capabilities. nih.gov
Photosynthesis Inhibition Research in Plant Systems
Phenyl carbamates are recognized as a class of herbicides that inhibit photosynthesis. umn.edu Their mode of action is targeted specifically at the photosystem II (PS II) complex within the thylakoid membranes of chloroplasts. umn.eduucanr.edu
Interaction with Photosystem II and Inhibition of Photosynthetic Electron Transport
The fundamental mechanism of action for these compounds is the inhibition of photosynthetic electron transport (PET). nih.gov By binding to proteins in the PS II complex, they block the flow of electrons, which halts the fixation of CO2 and the production of ATP, the energy currency of the cell. ucanr.edunih.gov This blockage promotes the formation of highly reactive molecules that cause rapid destruction of cell membranes, leading to leaf yellowing (chlorosis) and tissue death (necrosis). ucanr.edu
Research on analogs such as 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates confirms that these compounds act as PET inhibitors specifically within photosystem II. mdpi.com Experiments using spinach chloroplasts and an artificial electron acceptor, 2,6-dichlorophenol-indophenol (DCPIP) , demonstrated the inhibitory effect. mdpi.com Further investigation using the artificial electron donor 2,5-diphenylcarbazide (DPC) , which supplies electrons to the donor side of PS II, showed that it could restore PET in chloroplasts treated with these carbamates. This indicates that the site of inhibition is located on the donor side of PS II, likely involving the D1 and D2 proteins. mdpi.comnih.gov
Structure-Activity Relationships Governing Photosynthesis Inhibitory Potency
The effectiveness of photosynthesis inhibition by these carbamates is highly dependent on their molecular structure. Lipophilicity (the ability to dissolve in fats and lipids) and the size of various substituents on the molecule are critical factors. nih.govmdpi.com
In a series of 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates , the highest PET-inhibiting activity was found in the derivative with a propyl group attached (1b ), which had an IC50 value of 0.08 mM. mdpi.com The IC50 value represents the concentration required to inhibit 50% of the biological process. For another series of related compounds, the dependence of PET activity on lipophilicity was found to be quasi-parabolic, meaning there is an optimal level of lipophilicity for maximum activity. nih.gov For compounds with a chlorine substitution on the aniline (B41778) ring, an optimal alkyl chain length of five to seven carbons in the carbamate portion resulted in the most potent PET inhibitors. nih.gov However, having two chlorine atoms on the aniline ring significantly decreased the inhibitory activity. nih.gov
Table 2: Photosynthetic Electron Transport (PET) Inhibition by 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl Alkylcarbamate Analogs Data shows the concentration required to cause 50% inhibition (IC50) of PET in spinach chloroplasts. mdpi.com
| Compound ID | Alkyl Group (R²) | IC50 (mM) |
|---|---|---|
| 1a | Ethyl | 0.140 |
| 1b | Propyl | 0.080 |
| 1c | Butyl | 0.121 |
| 1d | Pentyl | 0.126 |
| 1e | Hexyl | 0.155 |
| 1f | Heptyl | 0.245 |
| 1g | Octyl | 0.470 |
Modulation of Receptor Systems and Ion Channels
Compounds containing a chlorophenyl moiety, structurally related to this compound, have been shown to interact with and modulate various receptor systems and ion channels in the nervous system and other tissues.
A notable example is PSNCBAM-1 (1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea) , which acts as an allosteric antagonist of the cannabinoid CB1 receptor. nih.gov Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, altering the receptor's response to its natural ligands. PSNCBAM-1 was found to reduce the functional efficacy of CB1 receptor agonists, demonstrating a sophisticated level of receptor modulation. nih.gov
Another related compound, Methyl-2-(4-chlorophenyl)-5-benzoxazoleacetate (MCBA) , has demonstrated antinociceptive (pain-relieving) effects through complex mechanisms. europeanreview.org Its action involves the modulation of glutamatergic and TRPV1 receptors, as well as PKC-signaling pathways. Furthermore, MCBA's effects appear to be mediated through interactions with adenosinergic, alpha-2 adrenergic, and cholinergic receptors, and by opening ATP-sensitive potassium channels. europeanreview.org These findings suggest that compounds with a chlorophenyl structure have the potential for broad activity across multiple receptor and ion channel systems, highlighting a complex pharmacological profile that extends beyond its effects on cell division and photosynthesis.
GABAA Receptor Modulatory Effects
Carbamate derivatives, a class to which this compound belongs, are recognized for their ability to modulate the activity of the γ-aminobutyric acid type A (GABA-A) receptor. nih.gov This receptor is a crucial inhibitory neurotransmitter receptor in the central nervous system. wikipedia.org The modulatory effect of carbamates can enhance the action of GABA, leading to sedative and anxiolytic effects. nih.govwikipedia.org While the precise mechanism for all carbamate anticonvulsants is not fully elucidated, it is known that they can inhibit N-methyl-D-aspartate (NMDA) receptors to some degree and slightly enhance GABA activity. nih.gov
The interaction with the GABA-A receptor is allosteric, meaning the carbamate binds to a site on the receptor different from the GABA binding site. wikipedia.org This binding event increases the receptor's activity, either by making the ion channel open more frequently or for longer durations when GABA is present. wikipedia.org The structural diversity within the carbamate class allows for a range of affinities and modulatory effects on different GABA-A receptor subtypes. For instance, selective targeting of α2/3 GABA-A receptors is pursued for treating mood and anxiety disorders, while modulation of α5 GABA-A receptors is explored for cognitive and psychiatric conditions. nih.gov Research has shown that even small structural changes to related compounds, like imidazodiazepines, can significantly alter their selectivity for different GABA-A receptor subtypes. nih.gov
A study on various phenyl ring compounds demonstrated that their ability to modulate GABA-A receptors is linked to their molar water solubility, with a cut-off point observed between 0.10 and 0.46 mmol/l. nih.gov Compounds with solubility in this range or higher were found to positively modulate GABA-A receptor currents. nih.gov
Interactions with Specific Ion Channels (e.g., TRPV1, Navx, Cav1.2)
The transient receptor potential vanilloid 1 (TRPV1) ion channel, a key player in pain perception and other physiological processes, is a known target for various ligands. nih.govnih.gov While direct studies on this compound's interaction with TRPV1 are not specified, the broader class of carbamates has been investigated for their effects on ion channels. The function of ion channels like TRPV1 can be modulated by various endogenous and exogenous compounds, and understanding these interactions is crucial for drug development. nih.gov
Research into related compounds offers insights. For example, acrylamide-derived compounds, which share some structural similarities with carbamates in terms of being amide derivatives, have been shown to modulate members of the Cys-loop transmitter-gated ion channel family, including the GABA-A receptor. nih.gov These compounds exhibit both potentiating and inhibitory effects on the receptor. nih.gov Molecular docking studies suggest that potentiation can be mediated by interactions with anesthetic binding sites in the transmembrane domain of the receptor. nih.gov
Principles of Carbamate Functionality in Rational Drug Design
The carbamate group is a versatile structural motif in medicinal chemistry, valued for its chemical stability and ability to enhance the properties of drug molecules. nih.govacs.org
Conformational Restraints and Hydrogen Bonding Contributions to Molecular Recognition
The carbamate functional group imposes a degree of conformational restriction on a molecule. nih.govacs.org This is due to the delocalization of the nitrogen atom's nonbonded electrons into the carboxyl group, creating a pseudo double bond character in the C-N bond and restricting free rotation. nih.govyoutube.com This rigidity can be advantageous in drug design, as it can help to lock the molecule into a specific conformation that is optimal for binding to a biological target. nih.gov
Carbamates can exist as syn and anti rotamers (isomers). nih.govnd.edu While the anti rotamer is generally favored, the energy difference between the two is often small, allowing carbamates to act as conformational switches. nih.govnd.edu This property has been explored in the context of ion channels, where the isomerization of a carbamate linker can control cation flux. nd.edu
Furthermore, the carbamate moiety is capable of participating in hydrogen bonding, acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.govresearchgate.net These hydrogen bonding interactions are critical for molecular recognition, enabling the drug molecule to bind with high affinity and specificity to its target receptor or enzyme. nih.govnih.gov The ability to form these interactions is a key reason for the widespread use of carbamates as peptide bond surrogates in drug design. nih.govresearchgate.net
Role of Amide Resonance in Carbamate Bioactivity
The bioactivity of carbamates is significantly influenced by amide resonance. Structurally, carbamates are considered hybrids of amides and esters. nih.gov The resonance between the amide nitrogen and the carbonyl group lends the carbamate significant chemical and proteolytic stability. nih.govnih.gov This stability is crucial for a drug's effectiveness, as it prevents rapid degradation in the body. nih.gov
The resonance creates a planar structure and imparts a partial double bond character to the C-N bond. youtube.comnih.gov The extent of this resonance affects the chemical reactivity of the carbamate. mdpi.com A more intense conjugation leads to greater stability and lower reactivity. mdpi.com This stability makes carbamates less susceptible to hydrolysis compared to esters, which is an important consideration in drug design. acs.org
Prodrug Design Strategies and Triggered Release Mechanisms
Carbamates are frequently employed in prodrug design to improve a drug's pharmacokinetic properties. nih.govnih.gov By masking a functional group (like a hydroxyl, amine, or carboxyl group) of a parent drug with a carbamate moiety, it's possible to protect the drug from first-pass metabolism and enhance its systemic hydrolytic stability. nih.govacs.org
The release of the active drug from a carbamate prodrug typically involves enzymatic hydrolysis, often mediated by esterases in the liver. nih.govacs.org Upon hydrolysis, the carbamate ester breaks down to release the parent drug (an alcohol or phenol), and carbamic acid, which is unstable and decomposes into the corresponding amine and carbon dioxide. acs.org The rate of this hydrolysis is a critical factor; it must be fast enough to release the active drug in therapeutic concentrations but not so rapid that the drug's action is too short-lived. nih.govacs.org
Triggered release mechanisms can also be engineered into carbamate prodrugs. For instance, release can be triggered by specific conditions, such as the presence of a particular enzyme or a change in pH. acs.org This allows for more targeted drug delivery, releasing the active compound at the desired site of action.
Research into Environmental Fate and Degradation Pathways
The environmental fate of carbamate-containing compounds, particularly those used as pesticides, is an area of active research. nih.gov The degradation of these compounds in the environment can occur through various chemical and biological processes.
For many organic compounds, degradation pathways can involve reactions such as hydrolysis, dechlorination, dehydrohalogenation, dioxygenation, hydroxylation, and ring cleavage. researchgate.net The specific pathway depends on the compound's structure and the environmental conditions. For instance, the degradation of some aromatic compounds by bacteria involves the cleavage of the aromatic ring, which can occur through different metabolic pathways. researchgate.net
The study of the environmental fate of fenoxycarb, a phenylcarbamate insecticide, highlights the importance of understanding the biodegradation and chemical transformations of these compounds in the environment. nih.gov
Abiotic and Biotic Degradation Mechanisms of Carbamates
Carbamate pesticides, while designed to be less persistent than organochlorine predecessors, are subject to various degradation processes in the environment. nih.gov These processes can be broadly categorized as abiotic (non-biological) and biotic (biological). The degradation of carbamates is crucial in determining their environmental persistence and potential for long-term effects. researchgate.net
Abiotic Degradation:
Abiotic degradation of carbamates primarily occurs through hydrolysis and photolysis. Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a significant pathway for carbamate degradation. plos.org The rate of hydrolysis is influenced by pH, with faster degradation typically observed in alkaline conditions. plos.org For N-aryl carbamates, the stability of the carbamate bond is a key factor. Phenylcarbamates, for instance, are generally stable in neutral or acidic aqueous solutions but can be hydrolyzed under basic conditions. nih.gov The hydrolysis of phenylcarbamates derived from primary amines can proceed through a mechanism involving the formation of an isocyanate intermediate. nih.gov
Photolysis, or degradation by light, can also contribute to the breakdown of carbamates, particularly those with aromatic rings that can absorb UV radiation. researchgate.net
Biotic Degradation:
Biotic degradation, primarily through microbial action, is a major route for the removal of carbamates from soil and water. nih.gov A diverse range of microorganisms, including bacteria and fungi, have been shown to degrade various carbamate pesticides. nih.govbohrium.com The initial and most critical step in the microbial degradation of many carbamates is the hydrolysis of the carbamate linkage, often catalyzed by carbamate hydrolase or carboxylesterase enzymes. plos.orgbohrium.com This initial cleavage typically results in the formation of an alcohol, a phenol (B47542), and a carbamic acid, which is unstable and further breaks down to an amine and carbon dioxide. researchgate.net
For chlorinated carbamates, such as analogs of this compound, the degradation pathway involves the cleavage of the carbamate bond and subsequent metabolism of the chlorinated aromatic ring. Research on isopropyl-N-3-chlorophenylcarbamate (CIPC), a structural analog, has shown that soil microorganisms can effectively degrade it. The degradation proceeds through the formation of 3-chloroaniline (B41212), which is then further metabolized, leading to the liberation of chloride ions. nih.gov
Several bacterial genera have been identified with the capability to degrade chlorinated phenylcarbamates, utilizing them as a source of carbon and energy.
| Degrading Microorganism (for CIPC) | Reference |
| Pseudomonas striata | nih.gov |
| Flavobacterium sp. | nih.gov |
| Agrobacterium sp. | nih.gov |
| Achromobacter sp. | nih.gov |
| Arthrobacter sp. | nih.gov |
The degradation of the chlorinated aromatic portion of the molecule can proceed through aerobic or anaerobic pathways. Aerobic bacteria often utilize dioxygenase enzymes to hydroxylate the aromatic ring, making it more susceptible to ring cleavage. researchgate.net Under anaerobic conditions, reductive dechlorination can occur, where chlorine atoms are removed from the aromatic ring. nih.gov
Ecological Impact Assessment of Carbamate Compounds
The ecological impact of carbamate compounds is primarily linked to their mode of action as acetylcholinesterase (AChE) inhibitors. nih.gov This enzyme is crucial for the proper functioning of the nervous system in a wide range of organisms, not just the target pests. nih.gov Consequently, the release of carbamates into the environment can have unintended consequences for non-target species.
The toxicity of carbamates varies significantly among different compounds and for different organisms. nih.gov While they are generally considered to have a lower potential for bioaccumulation compared to organochlorine pesticides, their acute toxicity to certain organisms can be high. nih.govnih.gov
Impact on Terrestrial Ecosystems:
In terrestrial environments, beneficial insects such as bees and other pollinators are often highly susceptible to carbamate insecticides. Soil organisms, including earthworms, can also be negatively affected, although populations may recover as the carbamate degrades.
Impact on Aquatic Ecosystems:
Aquatic ecosystems are particularly vulnerable to carbamate contamination through runoff from agricultural areas. Carbamates can be toxic to a range of aquatic organisms.
| Organism Group | General Ecological Impact of Carbamates | References |
| Insects (Bees) | High toxicity, posing a significant risk to pollinators. | |
| Aquatic Invertebrates | Can be highly toxic, affecting populations of crustaceans and other invertebrates. | frontiersin.org |
| Fish | Toxicity varies, but some carbamates are highly toxic to fish species. | |
| Amphibians | Can be toxic, affecting development and survival. | frontiersin.org |
| Birds | Generally less sensitive than to other pesticide classes, but some carbamates can be toxic. |
The persistence of carbamates in the environment is a key factor in their ecological impact. While many carbamates degrade relatively quickly, factors such as soil type, temperature, and microbial activity can influence their persistence. nih.gov The degradation products of some carbamates can also have their own toxicological profiles. researchgate.net Therefore, a comprehensive ecological impact assessment must consider not only the parent compound but also its environmental metabolites.
Future Research Directions and Unexplored Avenues for Phenyl N 2 Chlorophenyl Carbamate
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of green and sustainable chemistry is a paramount theme in modern organic synthesis. Future research concerning Phenyl N-(2-chlorophenyl)carbamate will likely prioritize the development of synthetic methods that are not only efficient but also environmentally benign. This involves moving away from hazardous reagents and exploring more sustainable alternatives.
Key areas of focus will include:
Phosgene-Free Synthesis: Traditional carbamate (B1207046) synthesis often involves the use of highly toxic phosgene (B1210022) or its derivatives. Future methodologies will aim to completely eliminate the need for such hazardous materials. Research into alternative, greener reagents like dimethyl carbonate is a promising avenue. researchgate.net
Catalytic Systems: The development of novel catalytic systems is crucial for enhancing reaction efficiency and selectivity. This includes the exploration of biocatalysis and the use of earth-abundant metal catalysts to replace precious metal catalysts.
Solvent-Free and Alternative Media: The use of traditional organic solvents contributes significantly to chemical waste. Future research will likely explore solvent-free reaction conditions or the use of greener media like quartz sand. acs.org Recent studies have demonstrated the successful use of quartz sand as a recyclable solid-phase medium for Suzuki-Miyaura coupling reactions, offering a safer and more eco-friendly alternative. acs.org
One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel, known as one-pot synthesis, can significantly improve efficiency and reduce waste. A green Hofmann rearrangement has been successfully used for the one-pot synthesis of N-aryl carbamate derivatives from aromatic amides. nih.gov
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. Applying flow chemistry to the synthesis of this compound could lead to more efficient and controlled production.
A recent study has highlighted a novel methodology for the direct transformation of Boc-protected amines into carbamates using tert-butoxide lithium as the sole base, thereby avoiding hazardous reagents and metal catalysts. rsc.orgresearchgate.net This approach has shown promise for scalable production and represents a significant step towards more sustainable carbamate synthesis. rsc.orgresearchgate.net
Integration of Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the three-dimensional structure of this compound is fundamental to elucidating its chemical reactivity and biological activity. While standard spectroscopic techniques like NMR and mass spectrometry are routinely used, future research will benefit from the integration of more advanced and higher-resolution methods.
Future directions in this area include:
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which is invaluable for confirming the elemental composition of newly synthesized derivatives and for identifying unknown metabolites in biological studies. nih.gov
Advanced NMR Techniques: Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, will continue to be essential for unambiguous assignment of proton and carbon signals, especially for more complex analogs of this compound.
X-ray Crystallography: Obtaining a single-crystal X-ray diffraction structure of this compound would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. This data is crucial for validating computational models and understanding its packing in the solid state.
Vibrational Spectroscopy: Advanced vibrational spectroscopy techniques, such as Raman and infrared (IR) spectroscopy, coupled with theoretical calculations (e.g., Density Functional Theory), can provide detailed insights into the vibrational modes of the molecule and how they are affected by its environment.
Refinement of Computational Models for Predictive Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, the refinement of computational models will enable a more rational and predictive approach to designing new derivatives with desired properties.
Key areas for future development include:
Quantum Mechanical (QM) Calculations: High-level QM calculations can provide accurate predictions of molecular properties such as geometry, electronic structure, and reactivity. These calculations can be used to understand the effect of substituents on the electronic properties of the carbamate linkage and the aromatic rings.
Molecular Docking and Dynamics Simulations: For biological applications, molecular docking simulations can predict the binding mode of this compound and its analogs to target proteins. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the predicted binding poses and to understand the dynamic nature of the protein-ligand interactions.
Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models, it is possible to correlate the structural features of a series of this compound derivatives with their observed biological activity. These models can then be used to predict the activity of novel, untested compounds, thereby guiding synthetic efforts.
Machine Learning and Artificial Intelligence (AI): The application of machine learning and AI algorithms to large datasets of chemical structures and biological activities can accelerate the discovery of new lead compounds. These approaches can identify complex patterns and relationships that may not be apparent from traditional QSAR models.
Identification and Elucidation of Broader Biological Target Interactions and Mechanisms
While some biological activities of carbamates are known, particularly in the context of pesticides and pharmaceuticals, a comprehensive understanding of the specific biological targets and mechanisms of action for this compound is still an area of active research. researchgate.net
Future research should focus on:
Target Identification and Validation: Employing techniques such as chemical proteomics and affinity-based probes to identify the specific protein targets of this compound within a cell or organism. Once identified, these targets need to be validated to confirm their role in the observed biological effects.
Enzyme Inhibition Assays: Systematically screening this compound against a broad panel of enzymes to identify potential inhibitory activities. Carbamates are known to inhibit serine hydrolases, and exploring this and other enzyme classes could reveal new therapeutic opportunities.
Mechanism of Action Studies: Once a target is identified, detailed mechanistic studies are required to understand how this compound modulates its function. This could involve kinetic studies, site-directed mutagenesis, and structural biology approaches.
Broad-Spectrum Activity Screening: Evaluating the activity of this compound and its derivatives against a wide range of biological systems, including different types of cancer cells, pathogenic fungi, bacteria, and viruses. Recent research has shown that some N-aryl carbamate derivatives exhibit excellent broad-spectrum antifungal activities. nih.gov
Table 1: Potential Biological Research Areas for this compound
| Research Area | Key Techniques | Potential Outcomes |
| Target Identification | Chemical Proteomics, Affinity Chromatography | Discovery of novel protein binding partners. |
| Enzyme Inhibition | Kinetic Assays, High-Throughput Screening | Identification of new therapeutic targets. |
| Antifungal Activity | In vitro and in vivo fungal growth inhibition assays | Development of new antifungal agents. nih.gov |
| Anticancer Activity | Cell viability assays, Apoptosis assays | Discovery of novel anticancer lead compounds. |
Exploration of Applications in Emerging Materials Science and Chemical Technologies
The unique chemical structure of this compound, featuring both electron-donating and electron-withdrawing groups, makes it an interesting candidate for applications in materials science. The carbamate linkage itself can impart specific properties to polymers and other materials.
Future research in this domain could explore:
Polymer Chemistry: Investigating the use of this compound as a monomer or a building block for the synthesis of novel polymers. The resulting polycarbamates could exhibit interesting thermal, mechanical, or optical properties. The development of non-isocyanate-based polyurethanes is a significant area of green chemistry where carbamate chemistry plays a crucial role. researchgate.net
Organic Electronics: Exploring the potential of this compound derivatives as components in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The aromatic rings and the carbamate linker can be systematically modified to tune the electronic properties of the molecule.
Supramolecular Chemistry and Self-Assembly: Investigating the ability of this compound and its derivatives to form ordered structures through non-covalent interactions, such as hydrogen bonding and π-π stacking. These self-assembled structures could have applications in areas such as sensing, catalysis, and drug delivery.
Chemical Sensors: Designing and synthesizing derivatives of this compound that can act as selective chemosensors for detecting specific ions or molecules. The binding of an analyte could induce a change in the spectroscopic properties of the molecule, such as its fluorescence or color.
Q & A
Q. What are the common synthetic routes for preparing Phenyl N-(2-chlorophenyl)carbamate?
The synthesis typically involves reacting phenyl isocyanate with a substituted phenol derivative under controlled conditions. For example:
- Method A : A catalytic amount of HCl in chloroform solvent facilitates the reaction between phenyl isocyanate and an alcohol (e.g., α-terpineol) at room temperature, followed by purification via silica gel chromatography using light petroleum ether .
- Method B : General procedures for carbamates often employ Lewis acids (e.g., AlCl₃) or bases (e.g., triethylamine) to activate the isocyanate or alcohol components, with solvents like tetrahydrofuran or 1,4-dioxane .
Q. What analytical techniques are essential for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra provide substituent-specific chemical shifts. For instance, the N-H proton in carbamates typically appears at δ 8.5–9.5 ppm, while aromatic protons vary based on electron-withdrawing/donating groups (e.g., chlorine substituents deshield adjacent protons) .
- X-ray Crystallography : Used to resolve molecular conformation and hydrogen-bonding networks. For example, intermolecular N–H⋯O interactions stabilize crystal packing, as seen in related carbamate structures .
Advanced Research Questions
Q. How can researchers address crystallographic disorder in structural determination of carbamate derivatives?
Disorder in crystal structures (e.g., disordered cyclohexene rings in ) requires:
- Occupancy Refinement : Using software like SHELXL to model alternative atomic positions with partial occupancy ratios (e.g., 0.55:0.45) .
- Validation Tools : Residual density maps and R-factor analysis ensure the disorder model does not introduce artifacts. Cross-validation with spectroscopic data (e.g., NMR) confirms structural consistency .
Q. How do substituents on the phenyl ring influence NMR spectral properties of carbamate analogs?
Substituent effects follow additive principles:
- Electron-Withdrawing Groups (e.g., –Cl) : Deshield aromatic protons, shifting ¹H NMR signals downfield. For example, ortho-chlorine in this compound increases the δ value of adjacent protons by ~0.3–0.5 ppm .
- Calculated vs. Experimental Shifts : Incremental substituent contributions can predict ¹³C NMR shifts within ±2 ppm of experimental values, aiding in structural assignment .
Q. What strategies resolve data contradictions between experimental and computational spectral analyses?
- Cross-Technique Validation : Compare X-ray-derived bond lengths with density functional theory (DFT) calculations. For instance, C–O bond lengths in carbamates (1.34–1.38 Å experimentally) should align with computational models .
- Error Analysis : Discrepancies in NMR shifts may arise from solvent effects or dynamic processes (e.g., rotameric equilibria), requiring variable-temperature NMR studies .
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., CHCl₃, THF) enhance reactivity of isocyanates. achieved 75% yield using chloroform .
- Catalyst Screening : Acidic catalysts (e.g., HCl) accelerate carbamate formation but may require neutralization post-reaction to prevent decomposition .
- Purification : Gradient elution in column chromatography (e.g., petroleum ether to ethyl acetate) effectively separates byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
